Compound Description: This compound, also referred to as compound II in related research, is a degradation product of an amino acid residue containing a β-lactam found within the bleomycin molecule. The absolute configuration of its asymmetric carbon has been determined through X-ray analysis.
4-Carboxy-2,5-dimethyl-6-hydroxypyrimidine
Compound Description: This compound serves as a starting material in the synthesis of β-amino-β-(4-amino-6-carboxy-5-methylpyrimidin-2-yl)-propionic acid, a component of the bleomycin molecule.
Compound Description: This compound was investigated for its reactivity in azo coupling reactions with substituted benzenediazonium salts. Kinetic studies revealed that the deprotonated form of this compound participates in the rate-determining step of the reaction.
2-Amino-6-methylpyrimidin-4-one
Compound Description: This compound can exist in either a 1H- or 3H-tautomeric form, impacting its hydrogen-bonding capabilities. Crystallization studies revealed its ability to form various pseudopolymorphs, showcasing the influence of tautomerism on crystal packing and intermolecular interactions.
2,6-Diaminopyrimidin-4-one
Compound Description: This compound, similar to 2-amino-6-methylpyrimidin-4-one, displays tautomeric behavior, existing primarily as the 3H-tautomer in its crystal structures. This compound forms characteristic ribbons through R22(8) hydrogen-bonding interactions.
4-Amino-2-methyl-5-heteroalkypyrimidines
Compound Description: This group of compounds, formed from thiamine through Maillard-type reactions, exhibits taste-enhancing properties, specifically contributing to the kokumi taste sensation. Several specific compounds within this group, identified through sensory-based targeted isolation, were found to influence kokumi taste at various concentration thresholds.
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